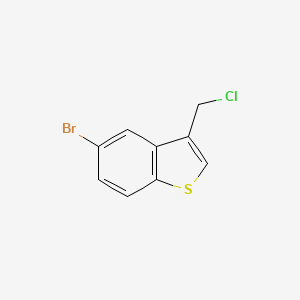

5-溴-3-(氯甲基)-1-苯并噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

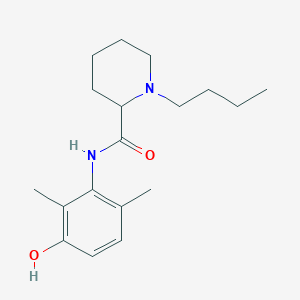

The compound "5-Bromo-3-(chloromethyl)-1-benzothiophene" is a polyhalogenated benzothiophene derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of bromo and chloromethyl groups on the benzothiophene ring system makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated benzothiophenes, such as "5-Bromo-3-(chloromethyl)-1-benzothiophene," often involves bromocyclization processes. For instance, an efficient bromocyclization of ortho-substituted arylmethyl sulfide using N-methyl-pyrrolidin-2-one hydrotribromide has been reported to lead to the synthesis of polyhalogenated benzothiophenes . Additionally, the preparation of related compounds through ring contraction of brominated benzothiopyranones with amines has been described, highlighting the synthetic versatility of these compounds .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a 2-(aminomethylene) benzothiophene derivative was determined by this method, providing insights into the molecular conformation and stereochemistry of such compounds . The crystal structures of bromo- and bromomethyl-substituted benzenes have also been analyzed to understand the interactions such as C–H···Br, C–Br···Br, and C–Br···π, which can influence the packing and stability of these molecules .

Chemical Reactions Analysis

Benzothiophene derivatives undergo a variety of chemical reactions. For instance, 3-bromo-benzothiophenes can be treated with carbon dioxide to yield carboxylic acids or with acid to revert to the bromo-derivatives . The presence of bromo and chloromethyl groups on the benzothiophene ring allows for further functionalization, such as arylation, which can lead to a diverse array of substituted benzothiophenes . Additionally, the reactivity of such compounds towards nucleophiles and electrophiles can be exploited in various organic transformations, including the Sommelet and Krohnke reactions to yield aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Bromo-3-(chloromethyl)-1-benzothiophene" and related compounds are influenced by their molecular structure and substituents. The presence of halogen atoms imparts certain characteristics such as higher densities, boiling points, and reactivity compared to their non-halogenated counterparts. The electronic effects of the bromo and chloromethyl groups can affect the acidity of protons in the molecule and the reactivity of the benzothiophene ring towards electrophilic or nucleophilic attack .

科学研究应用

合成和生物活性

5-溴-3-(氯甲基)-1-苯并噻吩衍生物已被用于合成非肽小分子拮抗剂苯甲酰胺衍生物。这些化合物经历复杂的反应,包括消除、还原和溴化,产生新型的CCR5拮抗剂。这些化合物已通过各种光谱技术进行表征,并进行生物活性测试,表明它们在制药应用中的潜力(H. Bi, 2015)。

电化学研究

该化合物已参与电化学研究,特别是在合成和电化学还原甲基3-卤代-1-苯并噻吩-2-羧酸酯方面。这些研究探讨了这些化合物在不同溶剂和不同条件下的电化学行为,为它们的反应性和在材料科学等领域的潜在应用提供了见解(Michal Rejňák等,2004)。

分子工具合成

5-溴-3-(氯甲基)-1-苯并噻吩已作为合成多样分子结构的前体。例如,由特定试剂促进的邻位取代芳基甲基硫醚的高效溴环化过程导致了多卤代苯并噻吩平台的创建。这些平台已进一步功能化,以获得一系列立体定义的苯并噻吩衍生物库,表明该化合物在复杂化学合成中的实用性(Guangkuan Zhao et al., 2017)。

抗菌活性

5-溴-3-(氯甲基)-1-苯并噻吩的衍生物已被合成并评估其抗菌活性。例如,某些衍生物对一系列细菌菌株显示出有希望的结果,突显了它们在新型抗菌剂开发中的潜力(G. Naganagowda & A. Petsom, 2011)。

安全和危害

属性

IUPAC Name |

5-bromo-3-(chloromethyl)-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOALKCKGFEWMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428181 |

Source

|

| Record name | 5-bromo-3-(chloromethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(chloromethyl)-1-benzothiophene | |

CAS RN |

852180-53-1 |

Source

|

| Record name | 5-bromo-3-(chloromethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

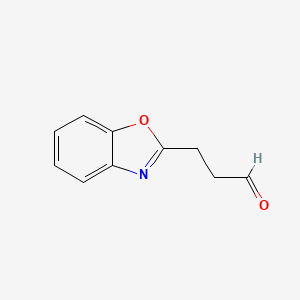

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)